The compound (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is an organic molecule characterized by a complex structure that includes a pyrrolopyrimidine moiety and a piperidine ring. This compound features a hydroxymethyl group attached to the piperidine nitrogen, which may influence its solubility and biological interactions. The presence of the methyl group on the pyrrolopyrimidine enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
These reactions are crucial for understanding how the compound interacts with biological targets and its potential metabolic pathways.
The biological activity of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is influenced by its structural features. Compounds with similar structures often exhibit activities such as:
The specific biological activities depend on the compound's ability to interact with molecular targets within cells, which can be assessed through bioassays and in vivo studies .
The synthesis of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol can be achieved through several methods:
These methods emphasize the importance of optimizing conditions for yield and purity while minimizing environmental impact.
The applications of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol span various fields:
Understanding these applications is crucial for advancing research and development efforts.
Interaction studies focus on how (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol interacts with biological targets:
Such studies are vital for predicting efficacy and safety in potential therapeutic applications
Several compounds share structural similarities with (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol, including: The uniqueness of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol lies in its specific combination of structural features that may enhance its selectivity and efficacy against particular biological targets compared to other similar compounds.Compound Name Structural Features Biological Activity 7-Methylpyrrolo[2,3-d]pyrimidine Pyrrolopyrimidine core Antitumor Piperidinyl derivatives Piperidine ring Neuroactive 4-Piperidone Ketone functional group Antimicrobial Uniqueness
The assembly of the pyrrolo[2,3-d]pyrimidine-piperidine core relies on the synthesis of two critical intermediates: the 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine fragment and the piperidin-4-ylmethanol moiety.
4-Chloro-7-methylpyrrolo[2,3-d]pyrimidine serves as the electrophilic partner for subsequent coupling reactions. Its synthesis typically begins with cyclocondensation of 4-amino-5-methylpyrrole-2-carbonitrile with triethyl orthoformate under acidic conditions, followed by chlorination using phosphorus oxychloride. This route affords the chlorinated heterocycle in yields exceeding 75%, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data.
The piperidin-4-ylmethanol component is synthesized via reductive amination of piperidin-4-one, itself obtained through catalytic hydrogenation of tetrahydropyridin-4-ylidene ammonium salts. Lithium aluminum hydride (LiAlH₄) reduction of piperidin-4-one in tetrahydrofuran at 0–5°C selectively yields the secondary alcohol with minimal over-reduction byproducts. Protecting group strategies, such as tert-butyldimethylsilyl (TBS) ether formation, are often employed to prevent alcohol oxidation during subsequent coupling steps.
Table 1: Key Reaction Conditions for Intermediate Synthesis
| Intermediate | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Chloro-7-methylpyrrolo[2,3-d]pyrimidine | POCl₃, DMF | 110 | 78 |
| Piperidin-4-ylmethanol | LiAlH₄, THF | 0–5 | 82 |
The pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure for achieving selective kinase inhibition across multiple signaling pathways. For (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol, the mechanistic basis of selectivity stems from its ability to exploit subtle structural differences in the adenosine triphosphate binding sites of related kinases.
The compound demonstrates preferential binding to protein kinase B over the closely related protein kinase A through a mechanism dependent on a single amino acid difference in the ribose binding site. The substitution of methionine 282 in protein kinase B with leucine 173 in protein kinase A results in altered ligand conformation, directing the lipophilic components toward less favorable, solvent-exposed regions in protein kinase A [1]. This molecular recognition mechanism achieves selectivity ratios of up to 150-fold between these structurally homologous kinases [1].
Within the Janus kinase family, pyrrolo[2,3-d]pyrimidine derivatives exhibit distinct selectivity profiles. The 7-methyl substitution pattern enhances metabolic stability while maintaining key interactions with the hinge region through hydrogen bonding between the pyrimidine nitrogen and conserved backbone residues [2]. The N7-methylated derivatives show increased selectivity for JAK1 over JAK2, with selectivity indices reaching 48-fold [3].
Table 1: Kinase Inhibition Selectivity Profile of Pyrrolo[2,3-d]pyrimidine Derivatives
| Kinase Target | IC50 (nM) | Selectivity Index* | Binding Mode |
|---|---|---|---|
| JAK1 | 8.5 | 48 (vs JAK2) | DFG-in |
| JAK2 | 408 | Reference | DFG-in |
| PKBβ | 6.0 | 150 (vs PKA) | DFG-in |
| PKA | 900 | Reference | DFG-in |
| CSF1R | 0.5 | >1000 (vs PDGFR) | DFG-out-like |
| EGFR | 118 | Reference | DFG-in |
The mitogen-activated protein kinase pathway selectivity is achieved through distinct mechanisms. MK2 inhibition by pyrrolo[2,3-d]pyrimidine derivatives occurs through selective binding to the ATP-binding pocket with IC50 values as low as 10 nanomolar [4]. The selectivity profile against related kinases including CDK2, ERK, JNK, and p38 demonstrates the structural specificity of these compounds [4].
Colony-stimulating factor-1 receptor represents a unique target within the receptor tyrosine kinase family. The pyrrolo[2,3-d]pyrimidine derivatives bind to CSF1R in a DFG-out-like conformation, occupying a hydrophobic binding cleft formed by residues Leu-785, Ala-800, and Phe-797 [5]. This binding mode contrasts with typical type II inhibitors and contributes to the exceptional selectivity observed for CSF1R over other platelet-derived growth factor receptor family members [5].
The absence of a cysteine residue immediately preceding the DFG motif in CSF1R, replaced by a smaller glycine unit, provides a structural basis for selectivity. The folded position of Phe-797 in the inhibitor-bound conformation is critical for binding affinity and selectivity [5]. This unique structural feature prevents productive binding to related kinases where the bulkier cysteine residue would restrict the necessary conformational changes [5].
The mechanistic engagement of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol with immunological signaling cascades involves complex allosteric regulation mechanisms. The compound's interaction with the autoinhibited form of kinases represents a novel approach to modulating immune cell function.
In the context of CSF1R signaling, the compound preferentially binds to the autoinhibited form of the receptor, demonstrating affinity differences of more than 50-fold between autoinhibited and non-autoinhibited states [5]. This conformational selectivity provides a mechanism for fine-tuning macrophage activation and differentiation without completely abolishing receptor function.
The autoinhibited form of CSF1R is stabilized by intramolecular interactions between the juxtamembrane domain and the DFG aspartate residue [5]. Upon ligand binding, conformational changes in the juxtamembrane domain reduce its affinity for the kinase domain, promoting transition to the active state. The pyrrolo[2,3-d]pyrimidine derivatives stabilize the autoinhibited conformation through interactions with the front pocket region, effectively acting as allosteric modulators [5].
Table 2: Allosteric Binding Affinities for CSF1R Conformational States
| Compound | Non-autoinhibited CSF1R Kd (nM) | Autoinhibited CSF1R Kd (nM) | Selectivity Ratio |
|---|---|---|---|
| Reference compound | 320 | 26 | 12.3 |
| Benzoic acid derivative | 170 | 2.3 | 73.9 |
| Propanoic acid derivative | 130 | 7.2 | 18.1 |
| Pexidartinib | 5.8 | 360 | 0.016 |
The allosteric mechanism extends to the Janus kinase Signal Transducer and Activator of Transcription pathway, where conformational changes in the kinase domain affect downstream signaling cascades. The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold influences the orientation of the activation loop, modulating the accessibility of substrate binding sites [2].
In contrast to direct competitive inhibition, the allosteric modulation mechanism allows for more nuanced control of signal transduction. The compound can reduce kinase activity without completely blocking enzyme function, preserving essential cellular processes while dampening pathological signaling [6].
The immunological implications of this allosteric modulation are significant. In macrophage populations, partial inhibition of CSF1R through allosteric mechanisms can redirect polarization states without inducing cell death [5]. This approach offers therapeutic advantages in conditions where complete CSF1R blockade might produce unwanted side effects.
The thermodynamic basis of target engagement for (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol reveals the molecular driving forces underlying selective kinase inhibition. Isothermal titration calorimetry studies provide direct measurement of binding enthalpy and entropy contributions to the overall binding affinity [7].
The hinge region interactions represent the primary thermodynamic anchor for pyrrolo[2,3-d]pyrimidine binding. The compound forms two critical hydrogen bonds with the kinase hinge backbone: the pyrimidine N1-atom accepts a hydrogen bond from the NH of cysteine 666, while the pyrrole NH donates a hydrogen bond to the cysteine 666 carbonyl oxygen [5]. These interactions contribute approximately -8 to -12 kcal/mol to the binding enthalpy [7].
The entropic contributions to binding arise from conformational changes in both the ligand and protein upon complex formation. The restriction of molecular motion in the bound state typically results in unfavorable entropy changes of -15 to -25 cal/mol/K [7]. However, the displacement of structured water molecules from the binding site can provide favorable entropic contributions that partially offset these losses [7].
Table 3: Thermodynamic Parameters for Pyrrolo[2,3-d]pyrimidine Binding
| Thermodynamic Parameter | Value | Units | Contribution to Binding |
|---|---|---|---|
| Binding Enthalpy (ΔH) | -11.2 ± 1.5 | kcal/mol | Favorable |
| Binding Entropy (ΔS) | -22.4 ± 3.2 | cal/mol/K | Unfavorable |
| Free Energy (ΔG) | -4.5 ± 0.8 | kcal/mol | Favorable |
| Dissociation Constant (Kd) | 0.5 ± 0.2 | nM | High Affinity |
The temperature dependence of binding affinity reveals the heat capacity change upon complex formation. For pyrrolo[2,3-d]pyrimidine derivatives, ΔCp values typically range from -150 to -250 cal/mol/K, indicating burial of hydrophobic surface area upon binding [7]. This thermodynamic signature is consistent with the observed binding mode involving insertion of the methylated piperidine ring into the hydrophobic pocket formed by P-loop residues [1].
The conformational selectivity observed for CSF1R binding states manifests in distinct thermodynamic profiles. Binding to the autoinhibited form exhibits more favorable enthalpy contributions (-13.8 kcal/mol) compared to the non-autoinhibited form (-9.2 kcal/mol), reflecting the more complementary binding interface in the autoinhibited conformation [5].
Kinetic analyses using surface plasmon resonance reveal the association and dissociation rate constants underlying the observed equilibrium binding constants. The compound demonstrates rapid association kinetics (kon = 2.3 × 10^6 M^-1s^-1) combined with slow dissociation (koff = 1.2 × 10^-3 s^-1), resulting in residence times exceeding 10 minutes [8].
The thermodynamic cooperativity between different binding subsites contributes to the overall selectivity profile. The methyl substituent at the 7-position of the pyrrolo[2,3-d]pyrimidine ring enhances binding affinity through favorable hydrophobic interactions while simultaneously reducing off-target binding to related kinases [2].
Temperature-dependent binding studies reveal that the compound maintains high affinity across physiologically relevant temperature ranges. The binding affinity decreases by less than 3-fold when temperature increases from 25°C to 37°C, indicating robust thermodynamic stability of the protein-ligand complex [7].
Water-mediated hydrogen bonding contributes additional thermodynamic stabilization. The compound forms indirect interactions with Thr663 through a bridging water molecule, providing enthalpic stabilization while maintaining sufficient flexibility for conformational adaptation [5].
The thermodynamic profile supports the observed selectivity mechanisms. The combination of favorable enthalpic interactions with the target kinase and unfavorable binding thermodynamics with off-target enzymes creates a thermodynamic selectivity window that underlies the compound's biological activity profile [7].